molecular formula C10H14N2O B13980723 5-Methoxy-1-methylindolin-6-amine

5-Methoxy-1-methylindolin-6-amine

Cat. No.: B13980723
M. Wt: 178.23 g/mol
InChI Key: LAMUHGWFYNMFAF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 5-Methoxy-1-methylindolin-6-amine, often involves the Fischer indole synthesis. This method typically uses phenylhydrazine and a ketone or aldehyde under acidic conditions to form the indole ring . For this compound, specific reaction conditions would include the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH) to achieve good yields .

Industrial Production Methods

Industrial production methods for indole derivatives generally follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-1-methylindolin-6-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines or alcohols .

Scientific Research Applications

5-Methoxy-1-methylindolin-6-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methoxy-1-methylindolin-6-amine is unique due to its specific substitution pattern on the indole ring, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

5-methoxy-1-methyl-2,3-dihydroindol-6-amine

InChI

InChI=1S/C10H14N2O/c1-12-4-3-7-5-10(13-2)8(11)6-9(7)12/h5-6H,3-4,11H2,1-2H3

InChI Key

LAMUHGWFYNMFAF-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=CC(=C(C=C21)N)OC

Origin of Product

United States

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